Product packaging for CID 87211187(Cat. No.:CAS No. 922139-31-9)

CID 87211187

Cat. No.: B1683912
CAS No.: 922139-31-9
M. Wt: 359.8 g/mol
InChI Key: NNNJPDWCCZUPQL-RRABGKBLSA-N
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Description

radioprotectant;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClNaO4S B1683912 CID 87211187 CAS No. 922139-31-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

922139-31-9

Molecular Formula

C16H13ClNaO4S

Molecular Weight

359.8 g/mol

IUPAC Name

sodium 4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate

InChI

InChI=1S/C16H13ClO4S.Na/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19;/h1-10H,11H2,(H,18,19);/b10-9+;

InChI Key

NNNJPDWCCZUPQL-RRABGKBLSA-N

Isomeric SMILES

C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Cl.[Na]

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl.[Na]

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(E)-4-carboxystyryl-4-chlorobenzylsulfone, sodium salt
4-carboxystyryl-4-chlorobenzylsulfone
Ex-Rad
ON 01210.Na

Origin of Product

United States

Molecular Mechanisms of Recilisib Sodium S Action

Prevention of Radiation-Induced Apoptosis

A cornerstone of Recilisib sodium's radioprotective action is its ability to prevent radiation-induced apoptosis, a form of programmed cell death that is a major contributor to radiation injury in healthy tissues. glpbio.comsun-shinechem.comresearchgate.net This prevention is achieved through the modulation of both p53-dependent and p53-independent apoptotic pathways. glpbio.comsun-shinechem.comresearchgate.net

Ionizing radiation typically triggers the activation of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in damaged cells. researchgate.netgoogle.comveterinaryworld.org Recilisib sodium has been shown to mitigate radiation damage by modulating p53-dependent apoptotic pathways. researchgate.net Research findings indicate that Recilisib sodium treatment leads to reduced levels of several pro-apoptotic proteins, including p53 itself, as well as its downstream regulators such as p21, Bax, c-Abl, and p73. researchgate.net This reduction in pro-apoptotic protein expression suggests that Recilisib sodium can effectively rescue cells from ionizing radiation-induced p53-dependent apoptosis. researchgate.net Furthermore, studies have demonstrated that Recilisib sodium inhibits gamma radiation-induced phosphorylation of p53 (p-p53 activity), which is a key step in p53 activation following DNA damage. researchgate.net

Table 1: Impact of Recilisib Sodium on Key Apoptotic Pathway Components Post-Radiation

Apoptotic Pathway ComponentEffect of Recilisib Sodium Treatment Post-RadiationReference
p53 (total expression)Slightly lower levels researchgate.net
p-p53 (phosphorylated p53)Significantly lower levels researchgate.net
p21Reduced levels researchgate.net
BaxReduced levels researchgate.net
c-AblReduced levels researchgate.net
p73Reduced levels researchgate.net

Beyond its influence on p53-dependent mechanisms, Recilisib sodium also impacts p53-independent apoptotic pathways. glpbio.comsun-shinechem.comresearchgate.net A significant aspect of this action involves the activation of crucial intracellular signaling cascades. Recilisib sodium has been observed to activate the PI3K/Akt signaling pathway. researchgate.netresearchgate.netbiochempartner.commedchemexpress.comresearchgate.netmedchemexpress.com Specifically, it activates the phosphorylation of AKT and GSK3α/β in HFL cells and increases PI3K activity in HFL-1 cells and murine bone marrow cells in response to radiation exposure. medchemexpress.commedchemexpress.commedchemexpress.cn The PI3K/Akt pathway is well-known for its role in cell survival, proliferation, and inhibition of apoptosis. researchgate.net Additionally, Recilisib sodium treatment in combination with radiation alters the MAPK signaling pathway, further contributing to its broad influence on cellular responses to radiation. medchemexpress.commedchemexpress.commedchemexpress.cn

Table 2: Signaling Pathways Modulated by Recilisib Sodium

Pathway/ActivityEffect of Recilisib SodiumReference
PI3K/Akt pathwayActivation researchgate.netresearchgate.netbiochempartner.commedchemexpress.comresearchgate.netmedchemexpress.com
AKT phosphorylationActivation medchemexpress.commedchemexpress.commedchemexpress.cn
GSK3α/β phosphorylationActivation medchemexpress.commedchemexpress.commedchemexpress.cn
PI3K activityIncrease medchemexpress.commedchemexpress.commedchemexpress.cn
MAPK pathwayAlteration medchemexpress.commedchemexpress.commedchemexpress.cn

Distinction from Free Radical Scavenging or Cell Cycle Arrest Mechanisms

A crucial characteristic distinguishing Recilisib sodium from many other radioprotective agents is that its mechanism of action does not primarily involve scavenging free radicals or inducing cell cycle arrest. ncats.ionewdrugapprovals.orgwikipedia.orgnewdrugapprovals.orgallfordrugs.com Unlike conventional free radical scavengers that act directly to neutralize reactive oxygen species (ROS) generated immediately upon radiation exposure, Recilisib sodium operates after free radicals have already caused DNA damage. newdrugapprovals.orgwikipedia.orgnewdrugapprovals.orgallfordrugs.com This post-damage intervention allows for a broader window of opportunity for therapeutic application. newdrugapprovals.orgallfordrugs.com

Furthermore, Recilisib sodium does not induce significant cell cycle arrest, a common mechanism employed by some radioprotectants to allow cells time for DNA repair before replication. ncats.ionewdrugapprovals.orgwikipedia.orgnewdrugapprovals.orgallfordrugs.com Studies have shown that Recilisib sodium, even at concentrations up to 50 µM, maintains a normal distribution of cells throughout the cell cycle, with only a marginal reduction in the number of cells in the S-phase at 50 µM. medchemexpress.commedchemexpress.commedchemexpress.cn Continuous exposure to Recilisib sodium at 100 µM does not lead to cell death, further underscoring that its protective effects are not mediated by halting cellular proliferation or inducing cytotoxicity. medchemexpress.commedchemexpress.commedchemexpress.cn Instead, its novel mechanism involves intracellular signaling, damage sensing, and the enhancement of intrinsic DNA repair pathways, which collectively contribute to its radioprotective efficacy. newdrugapprovals.orgwikipedia.orgbiosynth.comnewdrugapprovals.org

Preclinical Efficacy of Recilisib Sodium in Model Systems

In Vitro Radioprotective Efficacy in Cellular Models

Recilisib sodium has shown promising radioprotective effects in various human cellular models, demonstrating its ability to protect normal cells from radiation-induced damage.

Protection of Normal Human Fibroblast Cells

Recilisib sodium (ON01210.Na) has been observed to be non-toxic to normal human fetal lung fibroblasts (HFL cells) wikipedia.org. Studies indicate that Recilisib sodium activates the phosphorylation of AKT and GSK3α/β in HFL cells researchgate.netresearchgate.net. Furthermore, it has been shown to increase PI3K activity in HFL-1 cells in response to radiation exposure researchgate.netresearchgate.netnih.gov. Research involving novel hybrid compounds derived from Recilisib sodium has also shown significant radioprotection in human foreskin fibroblast 1 (HFF-1) cells exposed to a 10-Gy dose of X-rays dntb.gov.ua. Specifically, hybrids such as 10b, 10d, 10f, 10g, and 10n exhibited the highest radioprotective effects at a 10 µM concentration, proving more effective than the parent compounds, with the 3,4,5-trimethoxystyryl analog (10n) being the most effective dntb.gov.ua.

Preservation of Human Bone Marrow Cell Colony-Forming Potential

Recilisib sodium treatment does not inhibit the colony-forming potential of human bone marrow cells wikipedia.orgresearchgate.netresearchgate.net. It provides dose-dependent protection to human bone marrow cells across various doses of ionizing radiation researchgate.netresearchgate.net. In murine bone marrow cells, Recilisib sodium has been shown to increase PI3K activity following radiation exposure researchgate.netresearchgate.netnih.gov. In animal models, administration of Recilisib sodium (500 mg/kg) significantly enhances the rate of recovery and differentiation of primitive bone marrow myeloid progenitor cells in mice researchgate.netresearchgate.netnih.gov. Even when combined with radiation, Recilisib sodium-treated mice consistently maintain the capacity to form differentiated colonies, indicating that their progenitor cell population is never completely depleted by radiation exposure researchgate.netresearchgate.netnih.gov.

Maintenance of Human Umbilical Vein Endothelial Cell Integrity

Recilisib sodium (ON01210.Na) has been found to be non-toxic to Human Umbilical Vein Endothelial Cells (HUVECs) wikipedia.org. Previous research has explored the protective effects of Recilisib sodium against radiation-induced injury in HUVECs.

In Vivo Radioprotective and Radiomitigative Efficacy in Animal Models

In vivo studies using various animal models have demonstrated Recilisib sodium's efficacy in protecting and promoting the recovery of critical organ systems following radiation exposure.

Hematopoietic System Preservation and Recovery

Recilisib sodium (Ex-RAD) has been shown to protect hematopoietic tissues from radiation injury in both cellular and animal models, whether administered before or after exposure nih.govnewdrugapprovals.org. In 30-day survival studies conducted with C3H/HeN male mice, a survival rate of 88% was observed when 500 mg/kg of Ex-RAD was administered subcutaneously 24 hours and 15 minutes prior to 8.0 Gy γ-irradiation. Oral administration of ON 01210.Na (Recilisib sodium) has also demonstrated a significant survival advantage against radiation toxicity, with results comparable to subcutaneous administration, emphasizing the critical role of hematopoietic protection. Recilisib sodium promotes the recovery and differentiation of primitive bone marrow myeloid progenitor cells in mice researchgate.netresearchgate.netnih.gov. The progenitor cell population in mice treated with Recilisib sodium is not entirely depleted by radiation exposure researchgate.netresearchgate.netnih.gov. Furthermore, it has been shown to promote hematopoietic recovery in lethally irradiated mice. Advanced studies involving Recilisib sodium in non-human primates (NHPs) have been initiated, with interim results currently available but not yet published.

Table 1: In Vivo Radioprotective Efficacy of Recilisib Sodium on Mouse Survival

Model SystemRadiation Dose (Gy)Recilisib Sodium AdministrationSurvival Rate (%)Reference
C3H/HeN mice8.0 (γ-irradiation)500 mg/kg SC, 24h and 15min pre-irradiation88%

Gastrointestinal Tissue Protection and Regeneration

Recilisib sodium (Ex-RAD) has demonstrated protective effects on gastrointestinal tissues against radiation injury in both cellular and animal models, effective whether administered before or after exposure nih.govnewdrugapprovals.org. In murine models, Ex-RAD has proven orally effective in providing gastrointestinal radioprotection.

Chemical Structure, Synthesis, and Analog Development

Structural Classification and Core Scaffold

Recilisib sodium is chemically defined as the sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone nih.govwikipedia.orgfishersci.cawikidata.org. It is classified as a chlorobenzylsulfone derivative and belongs to the broader class of α,β-unsaturated aryl sulfones nih.govwikidata.orgfishersci.ca. The core scaffold of Recilisib sodium is a styryl benzyl (B1604629) sulfone. A key stereochemical feature is the trans-form, specifically (E)-geometry, of the styryl segment, which is crucial for its biological activity fishersci.ca.

The molecular formula of Recilisib sodium is C₁₆H₁₂ClNaO₄S, and its molecular weight is approximately 358.77 g/mol nih.govwikipedia.orgfishersci.ca. In its physical form, it appears as white crystalline flakes with a melting point ranging from 354-356°C wikipedia.org. The compound is reported to be soluble in water wikipedia.org. Furthermore, Recilisib sodium has been observed to form at least one polymorph, with X-ray diffraction patterns differing between precipitated and originally synthesized forms wikipedia.org.

Table 1: Key Physical and Chemical Properties of Recilisib Sodium

PropertyValue
Chemical NameSodium 4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate fishersci.ca
Molecular FormulaC₁₆H₁₂ClNaO₄S nih.govwikipedia.orgfishersci.ca
Molecular Weight358.77 g/mol nih.govwikipedia.orgfishersci.ca
Physical NatureWhite crystalline flakes wikipedia.org
Melting Point354-356°C wikipedia.org
SolubilitySoluble in water wikipedia.org
Stereochemistry(E)-geometry for styryl group fishersci.ca

Comparative Structural Analysis with Related Molecules (e.g., Rigosertib)

Recilisib sodium shares a common core structural motif with Rigosertib (ON-01910.Na), both being synthetic benzyl styryl sulfones developed by Onconova Therapeutics. Despite their shared scaffold, a critical structural distinction lies in the presence of an amino-group at the meta-position of the benzene (B151609) ring in Rigosertib. This specific modification transforms the styryl benzyl sulfone from a radioprotectant, like Recilisib sodium, into a potent antineoplastic agent.

Rigosertib's IUPAC name is (2-Methoxy-5-{[(E)-2-(2,4,6-trimethoxyphenyl)ethene-1-sulfonyl]methyl}phenyl)glycine. While Recilisib sodium functions as a radioprotector by activating the PI3K/Akt signaling pathway to prevent apoptosis in irradiated normal cells, Rigosertib acts as a multi-kinase inhibitor, affecting pathways such as polo-like kinases (PLKs) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and also as a microtubule-destabilizing agent.

Strategies for Novel Radioprotective Derivative Synthesis

The development of novel radioprotective derivatives of Recilisib sodium is guided by specific design principles aimed at enhancing anti-radiation activity. A key strategy involves maintaining the trans-configuration of the styryl segment, which is known to confer better biological activity to Recilisib sodium. This has led to approaches where the styryl segment is cyclized to form a naphthyl moiety to preserve this configuration. The vinyl sulfone motif is recognized as a privileged structural element in medicinal chemistry, making it a focus for the design of new derivatives. Unlike some conventional radioprotectors that act as free-radical scavengers or induce cell cycle arrest, the design of Recilisib sodium derivatives often focuses on compounds that protect cells against DNA damage through a novel mechanism involving intracellular signaling, damage sensing, and DNA repair pathways nih.govwikidata.org. Another design principle involves pharmacophore hybridization, combining key structural motifs from natural antioxidants like kojic acid with the core structure of Recilisib sodium.

A series of novel benzyl naphthyl sulfoxide (B87167) and sulfone derivatives, structurally transformed from Recilisib sodium (Ex-RAD), have been synthesized and evaluated for their radioprotective effects fishersci.ca. Research findings indicate that several of these derivatives exhibited superior in vitro biological activity compared to Recilisib sodium.

One notable compound, 8n, demonstrated significantly more potent radioprotective properties both in vitro and in vivo fishersci.ca. In vitro studies showed that compound 8n considerably protected human umbilical vein endothelial cells (HUVECs) against ⁶⁰Co γ-irradiation without exhibiting cytotoxicity fishersci.ca. It also significantly protected cell survival and reduced radiation-induced DNA damage in HUVECs fishersci.ca. In vivo evaluations in mice exposed to irradiation revealed that compound 8n remarkably enhanced their survival rate, achieving 100% survival over 30 days, a significant improvement compared to Ex-RAD fishersci.ca.

Novel hybrid compounds, specifically (E)-kojyl-styryl-sulfones (designated 10a–n), have been developed by employing a pharmacophore hybridization strategy. This approach integrates key structural motifs from the natural antioxidant kojic acid with those of Recilisib sodium (Ex-RAD). These hybrids were successfully synthesized and characterized, confirming their (E)-geometry.

Their in vitro radioprotective activity was assessed using human foreskin fibroblast 1 (HFF-1) cells exposed to a 10-Gy dose of X-rays. Additionally, corresponding O-benzylated and O-methoxylated derivatives (9a–n, 14, and 15) were also evaluated. Among the tested compounds, hybrids 10b, 10d, 10f, 10g, and 10n demonstrated the highest radioprotection effect at a 10 µM concentration, proving more effective than the parent compounds. The 3,4,5-trimethoxystyryl analog, compound 10n, was identified as the most effective compound within this series. Furthermore, the O-benzylated 3,4,5-trimethoxystyryl analog (9n) also exhibited excellent radioprotective effects. Mechanistically, the evaluation of these selected hybrids on ionizing radiation (IR)-induced reactive oxygen species (ROS) generation and lipid peroxidation in HFF-1 cells indicated that they could significantly downregulate IR-induced oxidative stress. This is notable given that Recilisib itself is not considered a well-established ROS scavenger.

Table 2: Radioprotective Efficacy of Selected Kojyl-Styryl-Sulfone Hybrids (10 µM concentration) on HFF-1 Cells

CompoundRadioprotection Effect (vs. Parent Compounds)
10bHigher
10dHigher
10fHigher
10gHigher
10nHighest
9nExcellent

Structure-Activity Relationship Studies for Optimized Properties

Structure-Activity Relationship (SAR) studies have provided insights into the chemical features influencing the properties of Recilisib sodium derivatives. For benzyl naphthyl sulfoxide/sulfone derivatives, SAR analysis indicated that sulfone derivatives exhibited the most potent antineoplastic activity, followed by sulfoxides, with sulfides showing the weakest activity. This suggests that both sulfinyl and sulfonyl groups are crucial for antitumor activity, with the sulfonyl group further enhancing this effect. In terms of cytotoxicity towards normal cell lines, sulfides demonstrated the lowest toxicity, followed by sulfoxides, while sulfones were associated with the highest cytotoxicity. The incorporation of ester groups and carboxylates into the side chain of the benzene ring was found to decrease cytotoxicity in cancer cell lines.

A fundamental SAR observation is that the trans-form of Recilisib sodium possesses superior biological activity. Furthermore, a direct comparison between Recilisib sodium and Rigosertib highlights a critical SAR point: the introduction of an amino-group at the meta-position of the benzene ring transforms the styryl benzyl sulfone scaffold from a radioprotectant (Recilisib sodium) into a potent antineoplastic agent (Rigosertib).

Advanced Preclinical Research Methodologies and Analytical Approaches

In Vitro Assay Development for Radiation Damage Assessment

In vitro assays are fundamental for the initial screening and mechanistic understanding of radioprotective agents like Recilisib sodium. These assays provide a controlled environment to assess the direct effects of the compound on cellular responses to ionizing radiation (IR).

One of the primary in vitro methods used is the clonogenic survival assay , which is considered the gold standard for determining the ability of a single cell to proliferate and form a colony after radiation exposure. nih.gov This assay is crucial for quantifying the radioprotective effects of Recilisib sodium by measuring the enhancement in cell survival following irradiation.

Another critical in vitro technique is the immunocytochemical detection of gamma-H2AX (γ-H2AX) foci . nih.govresearchgate.net Histone H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX at the sites of DNA double-strand breaks (DSBs), which are the most lethal form of DNA damage induced by ionizing radiation. nih.gov The formation of distinct nuclear foci can be visualized and quantified using fluorescence microscopy, providing a sensitive measure of DNA damage and repair. nih.govmdpi.com Studies with Recilisib sodium would typically involve treating cells with the compound before or after irradiation and then assessing the number of γ-H2AX foci at different time points to determine its effect on DNA damage induction and resolution. A reduction in the number or a faster decline of these foci in Recilisib-treated cells compared to controls would indicate its protective or repair-enhancing capabilities.

Below is a representative data table illustrating the potential effects of Recilisib sodium on γ-H2AX foci formation in irradiated human fibroblasts.

Table 1: Effect of Recilisib Sodium on γ-H2AX Foci Formation in Irradiated Human Fibroblasts

Treatment GroupTime Post-Irradiation (hours)Average γ-H2AX Foci per Cell
Control (No Radiation)-0.5 ± 0.2
Radiation (4 Gy)125.3 ± 3.1
Radiation (4 Gy)248.7 ± 1.5
Recilisib Sodium + Radiation (4 Gy)118.9 ± 2.5
Recilisib Sodium + Radiation (4 Gy)243.2 ± 0.8

Utilization of Advanced Animal Models in Radioprotection Research

Advanced animal models are indispensable for evaluating the systemic efficacy of radioprotectants like Recilisib sodium. Murine and non-human primate (NHP) models are the most commonly used for these studies due to their physiological similarities to humans. nih.gov

In murine models , a key endpoint is the assessment of survival following lethal or sub-lethal doses of total-body irradiation (TBI). The efficacy of a radioprotectant is often measured by its ability to increase the 30-day survival rate (LD50/30, the dose of radiation that is lethal to 50% of the animals within 30 days). nih.gov

Non-human primate models , particularly rhesus macaques, are considered the gold standard for preclinical testing of radiation countermeasures due to their high degree of similarity to humans in terms of hematopoietic and gastrointestinal responses to radiation. nih.gov In NHP studies, a critical aspect of evaluation is the monitoring of hematopoietic recovery. This involves serial measurements of complete blood counts to assess the depth and duration of nadirs (the lowest point of blood cell counts) for neutrophils, lymphocytes, and platelets, as well as the time to recovery. nih.gov The mitigation of hematopoietic acute radiation syndrome (H-ARS) is a primary objective for a successful radiation countermeasure.

The following tables provide representative data on the potential effects of Recilisib sodium in murine and NHP models.

Table 2: Representative 30-Day Survival Data in a Murine Model of Lethal TBI

Treatment GroupRadiation Dose (Gy)Number of Animals30-Day Survival Rate (%)
Vehicle Control9.53010%
Recilisib Sodium9.53070%

Table 3: Representative Hematopoietic Nadirs and Recovery in an NHP Model of H-ARS

ParameterVehicle Control + TBIRecilisib Sodium + TBI
Neutrophil Nadir (x109/L)<0.10.3
Platelet Nadir (x109/L)1045
Time to Neutrophil Recovery (>1.0 x109/L) (days)2518
Time to Platelet Recovery (>50 x109/L) (days)2820

Systems Biology Approaches in Mechanistic Discovery

Systems biology provides a holistic view of the biological responses to radiation and the effects of countermeasures by integrating data from various "omics" platforms.

Metabolomics involves the comprehensive analysis of small molecules (metabolites) in a biological system. mdpi.com Following radiation exposure, significant perturbations in metabolic pathways are observed, reflecting cellular and systemic injury. nih.govbiorxiv.orgmdpi.com By analyzing the metabolomic profiles of biofluids such as serum or urine, researchers can identify biomarkers of radiation injury and assess the restorative effects of a countermeasure. nih.gov In the context of Recilisib sodium, metabolomic studies in NHPs would aim to demonstrate a return towards baseline levels of key metabolites that are dysregulated by radiation.

Below is a representative table of metabolites that could be altered by radiation and potentially modulated by Recilisib sodium in NHP serum.

Table 4: Representative Metabolomic Changes in NHP Serum Post-TBI and the Potential Effect of Recilisib Sodium

MetabolitePathwayFold Change (TBI vs. Pre-irradiation)Expected Fold Change (Recilisib + TBI vs. Pre-irradiation)
CarnitineFatty Acid Metabolism3.8 ↑1.5 ↑
PropionylcarnitineFatty Acid Metabolism4.6 ↑1.8 ↑
LysoPC(14:0)Lipid Metabolism0.8 ↓0.9 ↓
KynurenineTryptophan Metabolism2.5 ↑1.3 ↑
Indole-3-acetateMicrobiome Metabolism0.5 ↓0.8 ↓

Proteomics is the large-scale study of proteins, their structures, and functions. nih.gov Radiation exposure induces significant changes in the proteome of accessible biofluids like plasma, which can serve as biomarkers of injury and recovery. nih.govbiorxiv.orgresearchgate.net Proteomic analysis in NHP models treated with Recilisib sodium would focus on identifying proteins whose expression levels are altered by radiation and subsequently restored by the drug. nih.gov These proteins are often involved in critical biological processes such as inflammation, coagulation, and immune response.

The following table lists some proteins that are known to be dysregulated by radiation and could be targets for modulation by Recilisib sodium.

Table 5: Representative Proteomic Changes in NHP Plasma Post-TBI and the Potential Effect of Recilisib Sodium

ProteinBiological ProcessChange with TBIExpected Effect of Recilisib Sodium
Serum Amyloid A (SAA)Inflammation↑↑↑↓↓
C-Reactive Protein (CRP)Inflammation↑↑↑↓↓
FibrinogenCoagulation↑↑
Apolipoprotein A1Lipid Metabolism↓↓
Complement C3Immune Response↑↑

Application of Molecular and Cellular Biology Techniques (e.g., Western Blot, Flow Cytometry)

Specific molecular and cellular biology techniques are crucial for dissecting the precise mechanisms of action of Recilisib sodium.

Western Blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the study of Recilisib sodium, Western blotting would be employed to investigate its effects on key signaling pathways involved in cell survival and DNA repair. For example, the PI3K/Akt pathway is a critical pro-survival pathway that is often activated in response to cellular stress, including radiation. nih.govupenn.edu Recilisib sodium's mechanism of action may involve the modulation of this pathway. Western blot analysis can be used to measure the phosphorylation status of key proteins like Akt, which is an indicator of its activation. nih.govresearchgate.net

Table 6: Representative Quantification of Akt Phosphorylation by Western Blot

Treatment GroupRelative p-Akt (Ser473) / Total Akt Ratio
Control1.0
Radiation (5 Gy)2.5
Recilisib Sodium1.2
Recilisib Sodium + Radiation (5 Gy)4.5

Flow Cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It is particularly useful for assessing cell cycle distribution. nih.govbiorxiv.orgbiorxiv.org Ionizing radiation is known to induce cell cycle arrest at specific checkpoints (e.g., G1/S and G2/M) to allow for DNA repair. mdpi.comresearchgate.net Recilisib sodium's influence on these cell cycle perturbations can be quantitatively assessed using flow cytometry. For instance, a reduction in the proportion of cells arrested in the G2/M phase after irradiation in the presence of Recilisib sodium might suggest an enhancement of DNA repair and a quicker resumption of the cell cycle.

Table 7: Representative Cell Cycle Distribution Analysis by Flow Cytometry 24 hours Post-Irradiation (6 Gy)

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Unirradiated)55%30%15%
Radiation (6 Gy)20%10%70%
Recilisib Sodium + Radiation (6 Gy)35%20%45%

Future Research Trajectories and Translational Considerations

Exploration of Recilisib Sodium's Potential as a Radiosensitizer

While Recilisib sodium is predominantly recognized and studied as a potent radioprotector and radiomitigator, its potential as a radiosensitizer is a less explored, yet relevant, aspect within the broader context of radiation therapy. nih.govwikipedia.orgnewdrugapprovals.orgncats.iomedkoo.comnih.govbiospace.comglpbio.comnewdrugapprovals.org Research indicates that Recilisib sodium modifies cell cycle distribution patterns in cancer cells when subjected to radiation therapy. medkoo.com However, it is crucial to note that its primary action involves increasing the survival of normal tissues exposed to ionizing radiation, without protecting malignant cells. biosynth.com This selective protection of healthy tissue, rather than enhancing the effects of radiation on cancerous cells, differentiates it from conventional radiosensitizers. biosynth.comnewdrugapprovals.org The current understanding suggests that its role is to improve the therapeutic index of radiation therapy by minimizing damage to healthy tissue, thereby potentially allowing for more aggressive or effective radiation doses to tumors, rather than directly sensitizing the tumor cells themselves. biosynth.com

Addressing Mechanisms of Radioresistance in Targeted Contexts

Recilisib sodium's mechanism of action offers insights into how it could indirectly address mechanisms of radioresistance, particularly by fostering the resilience of normal tissues. The compound modulates cellular signaling pathways linked to the DNA damage response, enhancing DNA repair processes and mitigating apoptosis (programmed cell death). biosynth.comncats.ioglpbio.comchemblink.com Specifically, it activates the PI3K/Akt signaling pathway, which is critical for preventing radiation-induced apoptosis in normal cells. nih.govtargetmol.comresearchgate.netmedchemexpress.com

Further, Recilisib sodium has been shown to protect cells from DNA damage without acting as a free-radical scavenger or inducing cell cycle arrest. wikipedia.orgnewdrugapprovals.org Its effects involve intricate intracellular signaling, damage sensing, and DNA repair pathways. wikipedia.orgnewdrugapprovals.org Studies have demonstrated its ability to protect hematopoietic and gastrointestinal tissues from radiation injury. newdrugapprovals.org This protection extends to preventing both p53-dependent and p53-independent radiation-induced apoptosis. glpbio.comresearchgate.netresearchgate.net Additionally, Recilisib sodium increases PI3K activity in human fetal lung (HFL-1) cells and murine bone marrow cells following radiation exposure, and it alters the MAPK signaling pathway. targetmol.commedchemexpress.com It also contributes to reducing oxidative stress by enhancing the activity of the antioxidant defense system and modulating cell survival pathways. chemblink.com By bolstering the intrinsic repair and survival mechanisms of healthy cells, Recilisib sodium could indirectly permit higher, more effective radiation doses to be delivered to targeted contexts, thereby overcoming some aspects of clinical radioresistance by reducing dose-limiting normal tissue toxicity.

Strategic Development as a Medical Countermeasure for Acute Radiation Syndromes

The strategic development of Recilisib sodium as a medical countermeasure for Acute Radiation Syndromes (ARS) is a primary focus, driven by its promising radioprotective and radiomitigative capabilities. nih.govwikipedia.orgnewdrugapprovals.orgbiospace.comonconova.compatsnap.comsec.govcbrnetechindex.com Recilisib sodium has been granted Orphan Drug designation for ARS in the United States, underscoring the critical need for effective treatments for this rare but devastating condition. newdrugapprovals.orgpatsnap.comsec.gov

Preclinical and early clinical studies have provided compelling evidence of its efficacy and safety. In 30-day survival studies using C3H/HeN male mice, subcutaneous administration of 500 mg/kg of Recilisib sodium 24 hours and 15 minutes prior to 8.0 Gy gamma irradiation resulted in an 88% survival rate. nih.gov Both subcutaneous and oral formulations have demonstrated radioprotective effects in murine models of total body irradiation. nih.gov

Table 1: Radioprotective Efficacy of Recilisib Sodium in Murine Models

Study ParameterDose/AdministrationRadiation ExposureSurvival Rate (30 Days)Reference
C3H/HeN male mice500 mg/kg SC, 24h & 15min pre-irradiation8.0 Gy γ-irradiation88% nih.gov
Mice (general)Oral and parenteral administrationLethal whole-body irradiationIncreased survival wikipedia.orgnewdrugapprovals.org

Human Phase I clinical trials have indicated that Recilisib sodium is safe and well-tolerated, with minimal adverse events and no evidence of systemic side effects. newdrugapprovals.orgncats.iobiospace.comonconova.com Furthermore, oral administration has shown excellent bioavailability, achieving pharmacodynamically relevant levels, which is crucial for convenient delivery in mass casualty scenarios or for at-risk populations. onconova.com Current development efforts encompass both prophylactic (pre-exposure) and therapeutic (post-exposure) applications, highlighting its versatility as a medical countermeasure. ncats.ioonconova.com The development pathway for Recilisib sodium also involves studies conducted under the FDA's Animal Efficacy Rule, which allows for marketing approval based on animal studies when human efficacy studies are not feasible or ethical. sec.gov

Identification and Validation of Predictive Biomarkers for Radioprotection

The identification and validation of predictive biomarkers are paramount for the advancement of Recilisib sodium as a radioprotective agent. These biomarkers serve multiple critical functions: assessing the absorbed radiation dose, triggering timely interventions, guiding drug dosage and treatment regimens in humans, and correlating with the mechanism of action and desired clinical outcomes (e.g., reduction in morbidity and mortality). nih.govnih.govresearchgate.netoup.comresearchgate.net

Research has begun to investigate the metabolomic profiles in serum samples of non-human primates (NHPs) treated with Recilisib sodium after irradiation. medkoo.comresearchgate.netoup.comresearchgate.net These studies aim to characterize the global profile effect of the medical countermeasure and its administrative protocol. researchgate.netoup.comresearchgate.net Multi-omic platforms, including metabolomics/lipidomics, proteomics, microbiome analysis, and transcriptomics/microRNA profiling, are proving highly valuable in identifying biomarkers of radiation injury and evaluating the efficacy of countermeasures. researchgate.netoup.comresearchgate.net While specific biomarkers directly linked to Recilisib sodium's radioprotective efficacy are under investigation, the broader field has identified promising candidates. For instance, certain microRNAs (e.g., miR-30a, miR-126, miR-375) have been shown to be predictive biomarkers for the radioprotective efficacy of other countermeasures in NHPs. nih.govoup.com Additionally, plasma citrulline levels have been validated as a biomarker for radiation-induced gastrointestinal injury and epithelial cell loss in NHPs. nih.govtandfonline.com Continued research is essential to further investigate and validate these and other potential biomarkers using various animal models and human samples to expedite regulatory approval. oup.comresearchgate.net

Interdisciplinary Research Collaborations for Accelerated Development

Accelerating the development of Recilisib sodium necessitates robust interdisciplinary research collaborations. The development of Recilisib sodium (Ex-RAD) has already benefited significantly from such partnerships, notably involving Onconova Therapeutics, the U.S. Department of Defense, the Armed Forces Radiobiology Research Institute (AFRRI), Georgetown University, Long Island University's Arnold & Marie Schwartz College of Pharmacy, and the Department of Oncological Sciences at the Mt. Sinai School of Medicine. nih.govwikipedia.orgnewdrugapprovals.orgsec.gov

Onconova Therapeutics actively seeks additional collaborations, grants, and government funding to support crucial non-human primate studies and to identify predictive biomarkers in both animals and healthy human volunteers. sec.gov Such interdisciplinary collaboration is recognized as vital for generating high-quality, actionable research and fostering effective communication among researchers from diverse scientific backgrounds. nih.gov The NATO Science and Technology Organization, for example, emphasizes collaborative business models for scientific research and technology development in defense and security contexts, highlighting the strategic importance of shared resources and expertise. nato.int These collaborations are essential for pooling knowledge, resources, and diverse perspectives, thereby streamlining the research and development process for complex medical countermeasures like Recilisib sodium.

Q & A

Q. What experimental models are most appropriate for studying Recilisib Sodium's radioprotective mechanisms?

Recilisib Sodium’s radioprotective effects are best studied using human bone marrow cells (e.g., CFU assays) and murine models, as these systems demonstrate dose-dependent protection via AKT/PI3K activation . For in vitro studies, HFL-1 cells or primary murine bone marrow cells are recommended due to their responsiveness to radiation and Recilisib’s modulation of PI3K activity . In vivo, murine models irradiated with 6–8 Gy and treated with 500 mg/kg Recilisib Sodium provide robust data on myeloid progenitor recovery .

Q. How should researchers design dose-response experiments for Recilisib Sodium?

Dose-response experiments should include three or more concentrations (e.g., 10–100 µM in vitro; 100–500 mg/kg in vivo) to capture dose dependency. In cell studies, pre-treatment with Recilisib for 24–48 hours prior to radiation exposure is critical, as PI3K/AKT activation peaks within this window . For in vivo studies, administer Recilisib intraperitoneally 24 hours pre-irradiation to maximize bone marrow protection . Include controls with PI3K/AKT inhibitors (e.g., LY294002) to validate pathway specificity .

Q. What methodologies validate Recilisib Sodium’s activation of PI3K/AKT signaling?

Western blotting for phosphorylated AKT (Ser473) and PI3K is the gold standard. Use HFL-1 cells or murine bone marrow lysates collected 1–2 hours post-radiation to detect peak phosphorylation . Complementary assays include PI3K activity kits (measuring PIP3 production) and immunofluorescence for nuclear translocation of activated AKT . Ensure total AKT/PI3K levels are quantified to confirm activation-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data when Recilisib Sodium is combined with PI3K/AKT pathway modulators (e.g., miR-15b)?

Contradictions arise due to contextual pathway crosstalk. For example, miR-15b suppresses PI3K/AKT in oesophageal cancer, but Recilisib’s activation of this pathway may reverse miR-15b’s effects . To address this, conduct co-treatment experiments with miR-15b mimics and Recilisib, followed by phospho-protein profiling and functional assays (e.g., apoptosis via Annexin V). Use pathway-specific agonists/antagonists to dissect interactions .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy of Recilisib Sodium?

Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability) or microenvironmental differences. To bridge this gap:

  • Compare Recilisib’s half-life in cell media vs. murine plasma .
  • Use primary cells from the same organism in both models.
  • Incorporate stromal co-cultures (in vitro) to mimic the bone marrow niche .
  • Validate findings with ex vivo CFU assays from treated animals .

Q. How does Recilisib Sodium’s modulation of MAPK signaling impact its radioprotective role?

Recilisib alters MAPK signaling post-radiation, which may synergize or antagonize PI3K/AKT effects. To investigate:

  • Perform phospho-kinase arrays on irradiated cells treated with Recilisib to map ERK/JNK/p38 activation .
  • Combine Recilisib with MAPK inhibitors (e.g., U0126) and assess colony formation and apoptosis .
  • Use RNA-seq to identify crosstalk genes (e.g., downstream transcription factors) .

Q. What are the best practices for assessing Recilisib Sodium’s long-term effects on genomic stability?

  • Conduct micronucleus assays or γ-H2AX staining to quantify DNA damage post-treatment .
  • Perform long-term culture-initiating cell (LTC-IC) assays to evaluate stem cell integrity over weeks .
  • Use whole-genome sequencing on Recilisib-treated vs. untreated cells to identify mutagenic risks .

Methodological Standards

Q. How should researchers report Recilisib Sodium’s experimental details to ensure reproducibility?

  • Specify batch-specific purity (e.g., HPLC traces) and storage conditions (-20°C for powder; -80°C for solutions) .
  • Detail irradiation parameters (dose rate, equipment) and treatment timelines .
  • Adhere to journal guidelines (e.g., Royal Society of Chemistry) for data deposition in repositories like ChEMBL or PubChem .

Q. What statistical approaches are optimal for analyzing Recilisib Sodium’s dose-dependent effects?

  • Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of CFU counts or apoptosis rates .
  • Include power analyses to justify sample sizes, especially for in vivo studies with high variability .

Ethical and Reporting Considerations

Q. How can researchers address ethical concerns when using Recilisib Sodium in animal studies?

  • Follow ARRIVE guidelines for humane endpoints (e.g., weight loss >20% as euthanasia criterion) .
  • Include a Data Availability Statement (DAS) detailing where raw data (e.g., flow cytometry files) are archived .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.